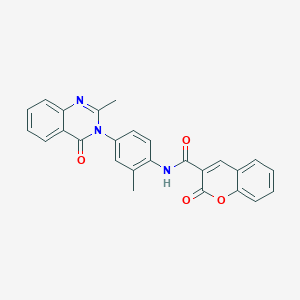
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound is characterized by the fusion of quinazoline and chromene moieties, making it a compound of interest for both chemists and pharmacologists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis often begins with readily available starting materials such as 2-methyl-4-hydroxyquinazoline and 2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: : The quinazoline derivative is typically subjected to condensation reactions with substituted anilines under acidic or basic conditions to form the intermediate.
Cyclization and Functionalization: : Cyclization reactions, often involving dehydrating agents or catalysts, are used to form the fused quinazoline-chromene structure. Various functional groups are introduced through subsequent substitution reactions.
Purification: : The final compound is purified using techniques such as recrystallization, column chromatography, and HPLC to obtain the pure form.
Industrial Production Methods
Industrial production might involve optimized conditions using continuous flow reactors to enhance reaction efficiency and yield. The process also includes scaling up the synthesis while ensuring quality control and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at specific sites, leading to the formation of oxidized derivatives with altered properties.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the compound to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : NaBH₄, LiAlH₄
Catalysts: : Pd/C, PtO₂
Solvents: : DMSO, THF, toluene
Major Products
The major products depend on the reaction type and conditions. For example, oxidation may yield quinazoline oxides, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and exploring new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Explored as a lead compound in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action typically involves the interaction of the compound with specific molecular targets within cells. This can include:
Enzyme Inhibition: : Binding to enzyme active sites, thereby inhibiting their activity.
Signal Transduction Modulation: : Affecting pathways involved in cell signaling, growth, and apoptosis.
DNA Intercalation: : Inserting between DNA base pairs, potentially leading to alterations in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide analogs
Flavone derivatives
Coumarin derivatives
Quinazoline derivatives
Uniqueness
This compound stands out due to the specific combination of the quinazoline and chromene moieties, which imparts unique biological and chemical properties. This uniqueness is not found in simpler analogs or derivatives, making it a valuable compound for specialized applications.
This compound’s intricate synthesis, diverse chemical reactivity, and broad range of applications underscore its significance in scientific research and industry.
Eigenschaften
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O4/c1-15-13-18(29-16(2)27-22-9-5-4-8-19(22)25(29)31)11-12-21(15)28-24(30)20-14-17-7-3-6-10-23(17)33-26(20)32/h3-14H,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNGQGVGZSFULM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














